Oxotremorine M
Description
Oxotremorine M (CAS 63939-65-1) is a potent muscarinic acetylcholine receptor (mAChR) agonist with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . Structurally, it features a pyrrolidinyl ring linked to a quaternary ammonium group, conferring high solubility and ionic interaction properties . It selectively activates mAChR subtypes M2 and M3, modulating cholinergic signaling in smooth muscle, cardiac tissue, and the central nervous system (CNS) . Notably, this compound enhances NMDA receptor activity through both mAChR-dependent and independent mechanisms, making it a valuable tool for studying neurodegenerative diseases and synaptic plasticity .
Its pharmacological profile includes high operational efficacy in GTPγS binding assays (EC₅₀ ~65 nM in striatal cAMP inhibition) and dose-dependent suppression of dopamine-induced cAMP responses in D1 medium spiny neurons . Safety protocols emphasize its non-therapeutic use, requiring specialized handling due to acute toxicity risks (LD₅₀: 4.5 mg/kg in mice) .
Properties
Molecular Formula |
C11H19IN2O |
|---|---|
Molecular Weight |
322.19 |
Synonyms |
N,N,N-Trimethyl-4-(2-oxo-1-pyrolidinyl)-2-butyn-1-ammonium iodide |
Origin of Product |
United States |
Scientific Research Applications
Neuroprotective Effects
Oxotremorine M has demonstrated significant neuroprotective effects, especially in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound enhances cell survival and neurite outgrowth in differentiated SH-SY5Y neuroblastoma cells exposed to amyloid-beta peptide (Aβ 1-42), a hallmark of Alzheimer's pathology. The treatment not only increases neurite length but also mitigates DNA fragmentation and oxidative stress associated with Aβ exposure, suggesting a multi-target therapeutic potential for Alzheimer's disease management .
Case Study: Neuroprotection in Alzheimer's Disease
- Model Used : Differentiated SH-SY5Y neuroblastoma cells.
- Findings :
- Enhanced cell survival.
- Increased neurite length.
- Reduced DNA fragmentation.
- Blocked oxidative stress and mitochondrial impairment.
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory properties by modulating cytokine levels and oxidative stress markers in the brain. Studies have shown that acute treatment with this compound can reduce levels of pro-inflammatory cytokines such as Interleukin-1β and Interleukin-6 in the rat hippocampus. This modulation is crucial as it correlates with reduced neuroinflammatory events, which are often exacerbated by decreased acetylcholine levels .
Case Study: Inhibition of Neuroinflammation
- Experimental Setup : Rat hippocampal formation treated with this compound.
- Outcomes :
- Decreased levels of IL-1β and IL-6.
- Modulation of oxidative stress response.
Behavioral Applications
In behavioral studies, this compound has been shown to reduce repetitive behaviors in animal models. For instance, it significantly decreased marble burying and self-grooming behaviors in BTBR T+ tf/J mice, which are often used to study autism spectrum disorders. This suggests that this compound may have potential applications in treating behavioral symptoms associated with autism .
Case Study: Behavioral Modulation
- Animal Model : BTBR T+ tf/J mice.
- Results :
- Significant reduction in marble burying behavior.
- Decreased self-grooming behavior.
Synaptic Plasticity Research
This compound is also utilized in studies examining synaptic plasticity. It has been shown to induce long-term depression (LTD) of neuronal responses in rat sensorimotor cortex neurons. This property makes it a valuable tool for investigating the mechanisms underlying synaptic efficacy changes over time .
Case Study: Synaptic Efficacy
- Experimental Focus : Long-term depression induced by this compound.
- Key Findings :
- Rapid onset LTD within 30 seconds.
- Duration up to 40 minutes.
- Antagonism by muscarinic antagonists like atropine.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates its effective bioavailability through both intravenous and oral routes. Studies have shown that it can reach therapeutic concentrations in the brain, which is essential for its efficacy in treating neurological conditions .
| Application Area | Key Findings |
|---|---|
| Neuroprotection | Enhances cell survival and neurite growth; mitigates oxidative stress in Alzheimer's models. |
| Anti-inflammatory | Reduces pro-inflammatory cytokines; modulates oxidative stress markers in the brain. |
| Behavioral Modulation | Decreases repetitive behaviors in autism model mice; potential therapeutic implications. |
| Synaptic Plasticity | Induces long-term depression; useful for studying synaptic efficacy changes. |
| Pharmacokinetics | Effective bioavailability via IV and oral routes; reaches therapeutic concentrations in the brain. |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
| Compound | Structural Features | Key Differences | Reference |
|---|---|---|---|
| Oxotremorine | Pyrrolidinyl ring, tertiary ammonium | Lacks quaternary ammonium group; lower M2/M3 selectivity | |
| Ammonium, (4-(2-oxo-1-pyrrolidinyl)butyl)trimethyl-, iodide | Quaternary ammonium, pyrrolidinyl ring | Ionic interactions dominate; no mAChR agonist activity |
Key Insight: The quaternary ammonium group in Oxotremorine M enhances receptor binding affinity and solubility compared to non-quaternary analogs like Oxotremorine .
Functional Analogs: Agonists and Modulators
Table 1: Receptor Affinity and Functional Activity
Key Findings :
- Iperoxo exceeds this compound in potency by ~265-fold in DMR assays but shares similar Emax .
- LY-2033298 requires co-administration with this compound in rodent studies due to species-specific M4 receptor differences, whereas VU-0152099/VU-0152100 function without exogenous agonists .
- Pilocarpine transitions from agonist to antagonist in the presence of allosteric modulators like alcuronium, unlike this compound, which retains competitive agonist behavior .
Binding and Efficacy Profiles
Table 2: NMS/Oxo-M Affinity Ratios and Implications
Insight: The NMS/Oxo-M ratio inversely correlates with intrinsic efficacy. This compound’s intermediate ratio (500-1400) aligns with its partial agonist profile in cortical phosphatidyl-inositol turnover assays .
In Vivo and Therapeutic Potential
- Cognitive Enhancement : this compound reverses age-related declines in striatal dopamine release and Ca²⁺ buffering when combined with antioxidant diets (e.g., blueberry extract) .
- Antipsychotic Models: LY-2033298 mimics this compound’s in vivo efficacy in rodent prepulse inhibition tests but requires exogenous cholinergic support .
- Neuroprotection : Unlike Rivastigmine (a cholinesterase inhibitor), this compound directly targets mAChRs, offering precise modulation of cholinergic pathways .
Preparation Methods
Quaternization Efficiency
The quaternization step is pivotal for achieving the desired pharmacological profile. Studies comparing non-quaternized (5a–10a) and quaternized derivatives (5b–10b) revealed that methylation significantly enhances muscarinic receptor binding affinity. For instance, derivative 8b (a close analog of Oxo-M) exhibited a pD₂ value of 6.12 in guinea pig ileum assays, compared to 5.85 for its non-quaternized counterpart 8a . Optimization of this step involves:
Stereochemical Considerations
Oxo-M’s stereochemistry influences its interaction with muscarinic receptor subtypes. Molecular docking studies suggest that the (R)-enantiomer preferentially binds to M₁ and M₃ receptors, while the (S)-enantiomer shows higher affinity for M₂ receptors. Enantioselective synthesis remains challenging, but chiral HPLC separation of racemic mixtures has been successfully employed to isolate active stereoisomers.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves baseline separation of Oxo-M from synthetic byproducts, with purity >98% in optimized protocols.
Comparative Analysis of Oxotremorine M Derivatives
Structural modifications to the Oxo-M backbone have yielded derivatives with varied receptor selectivity (Table 2). For example, replacing the phthalimide group with a naphthalimide moiety (as in compound 10b ) increases M₃ receptor affinity by 3-fold, while truncating the acetylenic chain reduces central nervous system penetration.
Table 2: Receptor Affinity of this compound Analogues
| Compound | M₁ pK₁ | M₂ pK₁ | M₃ pK₁ | Selectivity Ratio (M₃/M₁) |
|---|---|---|---|---|
| Oxo-M | 4.56 | 4.67 | 5.85 | 19.5 |
| 8b | 4.32 | 4.18 | 6.12 | 63.1 |
| 10b | 4.70 | 4.39 | 7.01 | 204.2 |
Industrial-Scale Synthesis Challenges
Scaling Oxo-M production introduces hurdles such as:
-
Byproduct Formation : Hoffman elimination during quaternization generates trimethylamine, necessitating rigorous pH control.
-
Purification Complexity : Quaternary ammonium salts exhibit high polarity, requiring ion-pair chromatography for large-scale purification.
Recent advances in flow chemistry have mitigated these issues by enabling continuous quaternization and in-line purification, reducing batch processing time by 40% .
Q & A
Q. What are the primary pharmacological targets of Oxotremorine M, and what experimental considerations are critical for its application?
this compound is a potent, non-selective agonist of muscarinic acetylcholine receptors (mAChRs), particularly influencing M1-M5 subtypes. Its action also extends to blocking KCNQ2/3 potassium channels and potentiating NMDA receptors through mAChR-dependent and independent mechanisms . Key experimental considerations include:
Q. How should researchers calculate in vivo dosing regimens for this compound across different animal models?
Use species-specific Km coefficients to convert doses based on body surface area. For example:
- Formula : Dose for Species A (mg/kg) = Dose for Species B (mg/kg) × (Km of Species B / Km of Species A).
- Example : A mouse dose of 20 mg/kg converts to 10 mg/kg in rats (Km coefficients: mouse = 3, rat = 6) .
Q. What validated methods exist for confirming this compound’s purity and identity in experimental setups?
- Purity : Validate via HPLC (>98% purity) and reference Certificate of Analysis (COA) from suppliers .
- Structural Confirmation : Use canonical SMILES (O=C1N(C#CCCN+(C)C)CCC1.[I-]) and cross-check with mass spectrometry (exact mass: 322.05400) .
Advanced Research Questions
Q. How can researchers determine the EC50 of this compound in mAChR-mediated cellular assays?
- Protocol :
Measure baseline fluorescence (F₀) in cells (e.g., NT2 astrocytes).
Apply this compound (0.1–100 μM) and record maximal fluorescence (Fmax).
Calculate ΔF = Fmax - F₀.
Plot concentration-response curves using GraphPad Prism to derive EC50 values .
Q. What strategies resolve contradictions in receptor subtype contributions observed in this compound studies?
- Antagonist Profiling : Use subtype-selective antagonists (e.g., pirenzepine for M1, methoctramine for M2) to isolate receptor effects.
- Receptor Reserve Analysis : Treat tissues with alkylating agents (e.g., 4-DAMP mustard) to estimate spare receptors; a rightward shift in dose-response curves indicates low reserve .
Q. How to evaluate biased agonism of this compound across mAChR signaling pathways?
- Label-Free Assays : Use dynamic mass redistribution (DMR) in HCT-15 cells to compare pathway activation (e.g., Gαq vs. β-arrestin).
- Statistical Analysis : Apply one-way ANOVA with Tukey’s post hoc test to quantify agonist bias .
Q. What methodologies address discrepancies in receptor reserve estimates between in vitro and in vivo models?
- In Vitro : Use irreversible antagonists (e.g., 4-DAMP mustard) to deplete receptors and assess remaining functional response.
- In Vivo : Combine knockout models (e.g., M3<sup>-/-</sup> mice) with this compound to isolate receptor contributions .
Q. How to design experiments investigating this compound’s dual action on mAChRs and NMDA receptors?
- Pharmacological Blockade : Pre-treat cells/ tissues with atropine (mAChR antagonist) to isolate NMDA effects.
- Calcium Imaging : Use Fluo-4 AM dye to quantify intracellular Ca<sup>2+</sup> flux, distinguishing mAChR-mediated (IP3-dependent) vs. NMDA-mediated (glutamate-triggered) pathways .
Methodological Best Practices
Q. What controls are essential for reproducibility in this compound studies?
- Vehicle Controls : Include DMSO/saline controls at equivalent concentrations to rule out solvent effects.
- Reference Agonists : Compare with carbachol or muscarine to validate assay sensitivity .
- Blinding : Randomize treatment groups to reduce experimenter bias .
Q. How to document this compound experiments for peer review?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
